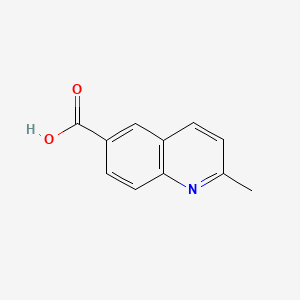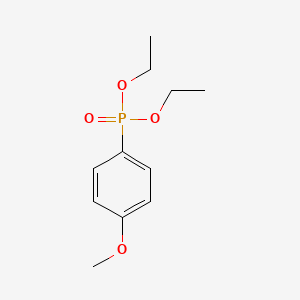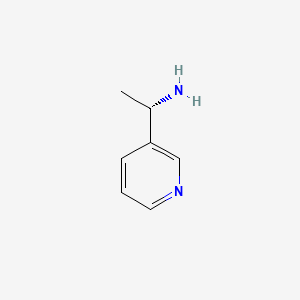
(S)-1-(Pyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-(Pyridin-3-yl)ethanamine” is a chemical compound with the CAS Number 27854-93-9 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1S)-1-(3-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “(S)-1-(Pyridin-3-yl)ethanamine” is 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(S)-1-(Pyridin-3-yl)ethanamine” is a solid at room temperature . The compound should be stored in a refrigerator .
Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity Studies
(S)-1-(Pyridin-3-yl)ethanamine has been studied for its interaction with DNA and its potential applications in cytotoxicity. Research has shown that copper(II) complexes with tridentate ligands, including (S)-1-(Pyridin-3-yl)ethanamine derivatives, exhibit a high affinity for binding with DNA, indicating their potential use in DNA-targeted therapies. These complexes have been found to cause minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Moreover, these complexes possess nuclease activity, demonstrating their ability to cleave supercoiled DNA, particularly in the presence of reducing agents. Their potential as anticancer agents has also been explored, with in vitro studies revealing moderate cytotoxicity against various cancer cell lines (Kumar et al., 2012).
Corrosion Inhibition
Another interesting application of (S)-1-(Pyridin-3-yl)ethanamine derivatives is in the field of corrosion inhibition. Cadmium(II) Schiff base complexes, incorporating (S)-1-(Pyridin-3-yl)ethanamine derivatives, have been synthesized and tested for their corrosion inhibition properties on mild steel. These studies revealed that certain azide complexes, particularly polymeric complexes, demonstrate significant corrosion inhibition capabilities. This bridges the gap between coordination chemistry and materials/corrosion engineering, indicating the potential of these complexes in protecting industrial materials (Das et al., 2017).
Catalysis and Material Science
(S)-1-(Pyridin-3-yl)ethanamine and its derivatives have also been involved in catalytic processes and material science applications. Palladium(II) complexes using these ligands have shown promise as catalysts for the methoxycarbonylation of olefins, a process important in the synthesis of various industrial chemicals. The structure and nature of the ligands influence the catalytic behavior, demonstrating the versatility of these compounds in fine-tuning catalytic processes (Zulu et al., 2020).
Biological Activities and DNA Binding
Research into the biological activities of (S)-1-(Pyridin-3-yl)ethanamine derivatives has shown that certain copper(II) complexes exhibit significant DNA binding and cleavage activities. These studies suggest the potential of these complexes in the development of new therapeutic agents, with their DNA cleavage activities operating through an oxidative free-radical mechanism. Additionally, in vitro anticancer activities against specific cancer cell lines have been demonstrated, further highlighting the biomedical potential of these complexes (Mustafa et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .
Propriétés
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQNBXPYJGNEA-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-3-yl)ethanamine | |
CAS RN |
27854-93-9 |
Source


|
| Record name | (1S)-1-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

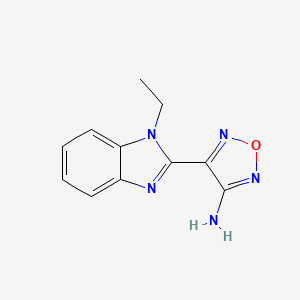
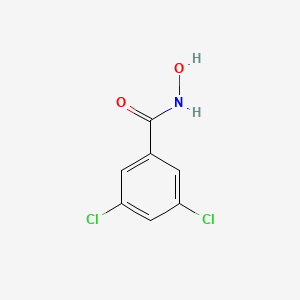


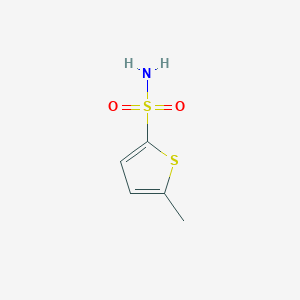
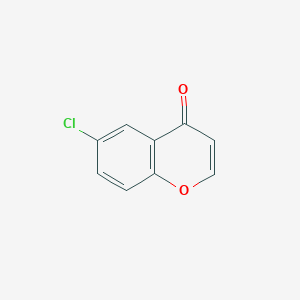
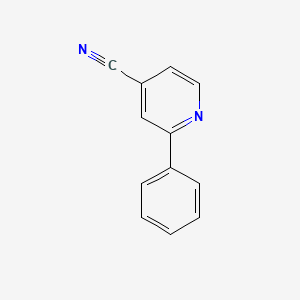
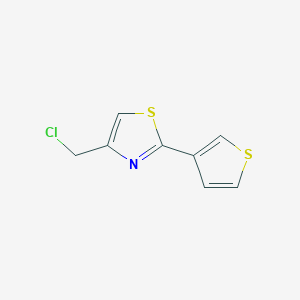
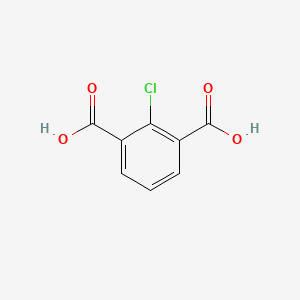
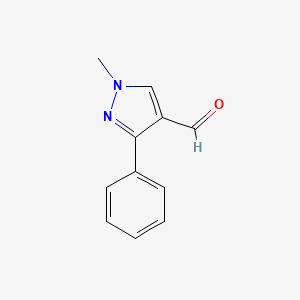
![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)
